molecular formula C16H15BrN4O B12479631 N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine

N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12479631
M. Wt: 359.22 g/mol
InChI Key: XXWXFNYMYBGWEJ-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the benzyloxy and bromobenzyl intermediates. One common method involves the reaction of 2-(benzyloxy)benzyl bromide with 4H-1,2,4-triazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Palladium catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzyloxy)-5-bromobenzyl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of a benzyloxy group, a bromobenzyl moiety, and a triazole ring. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4O/c17-15-6-7-16(22-10-13-4-2-1-3-5-13)14(8-15)9-20-21-11-18-19-12-21/h1-8,11-12,20H,9-10H2

InChI Key

XXWXFNYMYBGWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNN3C=NN=C3

Origin of Product

United States

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